molecular formula C9H9FN4O5 B138417 Marfey's reagent CAS No. 95713-52-3

Marfey's reagent

Cat. No. B138417
CAS RN: 95713-52-3
M. Wt: 272.19 g/mol
InChI Key: NEPLBHLFDJOJGP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marfey's Reagent: Description and Historical Development

Marfey's reagent, formally known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a pre-column derivatizing agent used for the separation of enantiomeric isomers of amino acids and amine compounds. Its historical development and basic implementation have been well-documented, highlighting its applications in amino acid, short peptide, and pharmaceutical compound analysis. The reagent offers advantages over other pre-column derivatization techniques and direct chromatographic separations, although it also has some limitations. Current applications of interest include orthogonal analysis and enantiomeric purity analysis of selenoamino acids using element-specific detection .

Synthesis Analysis of Marfey's Reagent Variants

The synthesis of Marfey's reagent variants has been expanded by using d-amino acids as chiral auxiliaries, which were previously limited to l-amino acids or their amides. These new variants have been successfully applied to the synthesis and separation of diastereomers of (RS)-Mexiletine in human plasma, showing enhanced separation capabilities compared to their l-amino acid counterparts. The synthesis process involves nucleophilic displacement of a fluorine atom in 1,5-difluoro-2,4-dinitrobenzene and has been validated for linearity, accuracy, and precision .

Molecular Structure Analysis and Separation Mechanisms

Marfey's reagent and its variants have been used to study the molecular structure of amino acids and peptides through chromatographic separation of diastereomers. The separation mechanisms involve the formation of diastereomers with different chiral auxiliaries, which can be resolved using various chromatographic techniques. The structural analysis of these diastereomers has been crucial in understanding the stereochemistry of complex mixtures of DL-amino acids, peptides, and non-proteinogenic amino acids .

Chemical Reactions Analysis with Marfey's Reagent

Marfey's reagent has been employed in racemization studies of amino acids and peptides, where it is used to monitor racemization by separating optical isomers of amino acids. The technique has been applied to a wide range of biologically active peptides and their derivatives, allowing for the calculation of racemization rates and the detection of stereochemical consequences of side reactions and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Marfey's reagent derivatives have been extensively studied, particularly in the context of LC-MS/MS-based separation and quantification. The derivatization reaction rates between amino acids vary, requiring optimization for different amino acids. The stability of Marfey's derivatized analytes and the effects of different chromatographic conditions on separation and detection have been investigated, demonstrating the method's applicability to complex biological matrices .

Relevant Case Studies

Case studies have shown the use of Marfey's reagent in the determination of the absolute configuration of amino acids in peptides, combining Marfey's method with mass spectrometry for nonempirical determination. This advanced approach has addressed limitations of the method and provided guidelines for its rational application . Additionally, the use of Marfey's reagent and its analogs has been assessed in the enantioseparation of amino group-containing drugs and amino acids, providing insights into the separation mechanism and the configuration of enantiomers .

Scientific Research Applications

Enantiomeric Analysis and Separation

Marfey's reagent, known scientifically as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is primarily used for the separation of enantiomeric isomers of amino acids and amine compounds. It serves as a pre-column derivatizing reagent facilitating the chromatographic analysis of amino acids, short peptides, and pharmaceutical compounds. The reagent offers advantages over other pre-column derivatization techniques and direct chromatographic separations, making it a valuable tool in enantiomeric purity analysis of selenoamino acids and other elements (B'hymer, Montes-Bayón, & Caruso, 2003).

Chiral Amino Acid Analysis

Marfey's reagent has been extensively used for the analysis of DL-amino acids, amines, non-proteinogenic amino acids, and peptides/amino acids from microorganisms. Its application extends to the study of cysteine residues in peptides and the evaluation of racemizing characteristics. The reagent has also been utilized for preparing chiral stationary phases (CSPs) for direct enantiomeric resolution (Bhushan & Brückner, 2004).

Advanced Applications in Biological Systems

Updated knowledge on Marfey's reagent includes its use in analyzing protein and non-protein amino acids in bioactive natural products isolated from various organisms and in biologically relevant synthetic peptides. The method's flexibility allows for the synthesis of different structural variants, enhancing its applicability in diverse biological systems (Bhushan & Brückner, 2011).

LC/MS-Based Applications

Marfey's reagent has been adapted for use in combination with liquid chromatography/mass spectrometry (LC/MS) for determining the absolute configuration of amino acids in peptides. This method, known as the advanced Marfey's method, addresses the limitations of the traditional approach and provides a nonempirical means to determine amino acid configurations (Fujii et al., 1997).

Capillary Electrophoresis and Micellar Electrokinetic Resolution

Marfey's reagent is instrumental in the separation of amino acid enantiomers and peptide isomers through high-performance capillary electrophoresis (HPCE). This method, particularly when used with micellar electrokinetic chromatography, allows for the unequivocal identification of D-amino acids in samples (Tran, Blanc, & Leopold, 1990).

Safety And Hazards

Marfey’s reagent is toxic if swallowed and very toxic in contact with skin . It is also irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPLBHLFDJOJGP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241932
Record name Marfey's reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marfey's reagent

CAS RN

95713-52-3
Record name Marfey's reagent
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marfey's reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Marfey's reagent
Reactant of Route 2
Reactant of Route 2
Marfey's reagent
Reactant of Route 3
Reactant of Route 3
Marfey's reagent
Reactant of Route 4
Reactant of Route 4
Marfey's reagent
Reactant of Route 5
Marfey's reagent
Reactant of Route 6
Marfey's reagent

Citations

For This Compound
1,150
Citations
G Szókán, G Mezö, F Hudecz - Journal of Chromatography A, 1988 - Elsevier
Reversed-phase high-performance liquid chromatography and pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide (Marfey's reagent) were used for monitoring …
Number of citations: 111 www.sciencedirect.com
C B'Hymer, M Montes‐Bayon… - Journal of Separation …, 2003 - Wiley Online Library
This article describes some of the uses of Marfey's reagent, 1‐fluoro‐2,4‐dinitrophenyl‐5‐L‐alanine amide (FDAA), a pre‐column derivatizing reagent for the separation of enantiomeric …
R Bhushan, H Brückner - Journal of Chromatography B, 2011 - Elsevier
… The present paper describes an updated knowledge and status on Marfey's reagent (MR), 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide (FDNP-l-Ala-NH 2 ). The reagent is used for pre-…
Number of citations: 138 www.sciencedirect.com
R Bhushan, H Brückner - Amino acids, 2004 - Springer
The present paper describes characteristics and application of Marfey’s reagent (MR) including general protocols for synthesis of the reagent and diastereomers along with advantages, …
Number of citations: 500 link.springer.com
JG Adamson, T Hoang, A Crivici, GA Lajoie - Analytical biochemistry, 1992 - Elsevier
… Acidolytic cleavage of deprotected amino acids from supports and subsequent derivatization with 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide (Marfey's reagent) gave diastereomers …
Number of citations: 81 www.sciencedirect.com
DR Goodlett, PA Abuaf, PA Savage… - … of Chromatography A, 1995 - Elsevier
… Of the many methods for preparing amino acid diastereomers for HPLC separation, diastereomers formed with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) …
Number of citations: 90 www.sciencedirect.com
S Sethi, J Martens, R Bhushan - Biomedical Chromatography, 2021 - Wiley Online Library
Of the various methods available for high‐performance liquid chromatography separation of enantiomers (of eg amino acids and amino group containing compounds) by the pre‐…
NJ Ayon, AD Sharma, WG Gutheil - Journal of the American …, 2018 - ACS Publications
d-Amino acids are important biological molecules. Improved analytical methods for their resolution and quantification remain of keen interest. In this study, we investigated the use of …
Number of citations: 53 pubs.acs.org
R Bhushan, V Kumar, S Tanwar - Amino acids, 2009 - Springer
Some non-protein α-amino acids were derivatized with 1-fluoro-2,4-dinitrophenyl-5-l-alaninamide (Marfey’s reagent, MR, FDNP-l-Ala-NH 2 ,) and four of its structural variants FDNP-l-…
Number of citations: 17 link.springer.com
KK Ngim, J Zynger, B Downey - Journal of chromatographic …, 2007 - academic.oup.com
A sensitive and selective method for determining the residual monoethanolamine in a developmental drug substance is developed and validated. Marfey's reagent, which is commonly …
Number of citations: 13 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.